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Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and

biosynthesis of the natural product okenone. Okenone is a unique monocyclic aromatic

carotenoid characterized by a χ-ring and a methoxylated keto group on its acyclic end.

Primarily synthesized by purple sulfur bacteria (PSB), its diagenetic product, okenane, serves

as a significant biomarker for photic zone euxinia in ancient sedimentary environments. This

document details the key enzymatic steps in the okenone biosynthetic pathway, presents

available spectroscopic and quantitative data, and outlines the experimental methodologies

employed in its isolation and characterization. This guide is intended to serve as a valuable

resource for researchers in natural product chemistry, microbiology, and drug development.

Note on Nomenclature: The term "Okicenone" can be found in scientific literature referring to

an antibiotic compound from Streptomyces. However, the more extensively characterized

natural product with a well-defined biosynthetic pathway is the carotenoid "Okenone." This

guide will focus on the latter.

Discovery and Origin
Okenone was first isolated from purple sulfur bacteria (PSB) and is a characteristic pigment of

many species within the family Chromatiaceae. These bacteria are typically found in anoxic

and sulfidic aquatic environments where light can penetrate, such as the chemocline of
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meromictic lakes. The unique structure of okenone, particularly its aromatic χ-ring, makes its

fossilized derivative, okenane, a stable and specific biomarker for assessing ancient

environmental conditions, specifically photic zone euxinia.

The purple sulfur bacterium, Candidatus "Thiodictyon syntrophicum" strain Cad16T, isolated

from the chemocline of Lake Cadagno, Switzerland, is a model organism for studying okenone

biosynthesis.[1] This bacterium exclusively produces okenone as its carotenoid pigment under

various growth conditions.[2]

Biosynthetic Pathway of Okenone
The complete biosynthetic pathway of okenone has been elucidated through genomic analysis

of Thiodictyon sp. CAD16 and subsequent heterologous expression and characterization of the

responsible enzymes in Escherichia coli. The pathway begins with the common carotenoid

precursor, lycopene.

The key enzymatic steps are as follows:

Cyclization of Lycopene: The pathway initiates with the cyclization of one end of the

lycopene molecule to form a β-ring, producing γ-carotene. This reaction is catalyzed by a

lycopene cyclase, CrtY.

Formation of the χ-Ring: The β-ring of γ-carotene is then converted into the characteristic

aromatic χ-ring. This transformation is carried out by a γ-carotene

desaturase/methyltransferase, CrtU.

Modification of the Acyclic End: The other, acyclic end of the carotenoid backbone undergoes

a series of modifications:

A 1,2-hydratase, CrtC, introduces a hydroxyl group at the C-1' position.

An O-methyltransferase, CrtF, then methylates this hydroxyl group.

Finally, a novel carotene ketolase, CruO, introduces a keto group at the C-4' position.

This sequence of reactions results in the final structure of okenone. The following diagram

illustrates this biosynthetic pathway.
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Figure 1: Proposed biosynthetic pathway of okenone from lycopene.

Quantitative Data
Spectroscopic Data
The structural elucidation of okenone and its biosynthetic intermediates has been primarily

achieved through mass spectrometry and UV-Vis spectroscopy.

Table 1: Mass Spectrometry Data for Okenone and Intermediates

Compound Molecular Formula Calculated m/z Observed m/z

Lycopene C₄₀H₅₆ 536.4382 -

γ-Carotene C₄₀H₅₆ 536.4382 -

Okenone C₄₁H₅₆O₂ 584.4280 579 (protonated)

Note: Detailed ¹H and ¹³C NMR assignments and mass spectral fragmentation patterns for

okenone are not readily available in the reviewed literature.

Table 2: UV-Visible Absorption Maxima of Okenone

Solvent λmax (nm)

Not specified 528

Note: The absorption maximum can shift depending on the solvent used. A comprehensive

study of solvent effects on the UV-Vis spectrum of okenone is not available in the reviewed

literature.

Production Data
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The production of okenone has been quantified in various purple sulfur bacteria, often in

relation to bacteriochlorophyll a (Bchl a).

Table 3: Okenone Production in Purple Sulfur Bacteria

Organism Condition
Okenone:Bchl a
Ratio

Okenone
Concentration
(fmol/cell)

Marichromatium

purpuratum DSMZ

1591

Autotrophic 0.784 ± 0.009 -

Marichromatium

purpuratum DSMZ

1591

Photoheterotrophic 0.681 ± 0.002 -

Marichromatium

purpuratum DSMZ

1711

- 0.463 ± 0.002 -

Thiocapsa marina

DSMZ 5653
- 0.864 ± 0.002 -

Marichromatium

purpuratum

(Mpurp1591)

Continuous culture 1:1.5 0.103 ± 0.012

Experimental Protocols
The following sections provide generalized protocols for the isolation, characterization, and

enzymatic synthesis of okenone, based on methodologies described in the literature.

Isolation and Purification of Okenone
This protocol outlines the extraction and purification of okenone from a culture of Thiodictyon

sp. CAD16.
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Figure 2: Experimental workflow for the isolation and elucidation of okenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1677194?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Bacterial Culture: Cultivate Thiodictyon sp. CAD16 in Pfennig's medium under anoxic,

phototrophic conditions until a dense culture is obtained.[3]

Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes

at 4°C).

Extraction: Extract the cell pellet with a mixture of acetone and methanol (e.g., 7:3, v/v) by

sonication or vortexing until the pellet is colorless.

Clarification: Centrifuge the extract to pellet cell debris.

Purification:

Dry the supernatant under a stream of nitrogen.

Redissolve the pigment extract in a suitable solvent (e.g., acetone).

Inject the extract into a High-Performance Liquid Chromatography (HPLC) system

equipped with a C30 reverse-phase column.

Elute with a gradient of solvents such as methanol, methyl tert-butyl ether, and water.

Analysis:

Monitor the elution profile using a photodiode array detector.

Collect the fractions corresponding to the okenone peak.

Confirm the identity and purity of okenone using UV-Vis spectroscopy and mass

spectrometry.

Heterologous Expression and Functional Assay of
Biosynthetic Enzymes
This protocol describes the functional characterization of the okenone biosynthetic enzymes

(CrtY, CrtU, CruO) by heterologous expression in E. coli.
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Methodology:

Gene Cloning:

Amplify the coding sequences of crtY, crtU, and cruO from the genomic DNA of

Thiodictyon sp. CAD16 using PCR.

Clone the amplified genes into appropriate E. coli expression vectors (e.g., pET or pACYC

series).

Bacterial Transformation:

Transform the expression plasmids into an E. coli strain engineered to produce the

required substrate (e.g., a lycopene-producing strain for CrtY and CrtU assays, or a γ-

carotene-producing strain for subsequent enzyme assays).

Protein Expression:

Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) with appropriate

antibiotics.

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a suitable

temperature (e.g., 16-28°C) for several hours.

Carotenoid Extraction and Analysis:

Harvest the cells and extract the carotenoids as described in section 4.1.

Analyze the carotenoid profile by HPLC to identify the product of the enzymatic reaction.

Compare the retention time and absorption spectrum with authentic standards if available.

In Vitro Enzyme Assay (for CruO):

Resuspend the induced E. coli cells in a suitable buffer and lyse them by sonication.

Clarify the lysate by centrifugation to obtain a crude enzyme extract.
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Incubate the crude extract with the substrate (1'-Methoxy-χ,ψ-carotene) and necessary

cofactors.

Stop the reaction and extract the carotenoids for HPLC analysis to confirm the formation

of okenone.

Conclusion
The discovery and elucidation of the biosynthetic pathway of okenone represent a significant

advancement in the understanding of carotenoid biosynthesis in purple sulfur bacteria. The

identification of novel enzymes, such as the carotene ketolase CruO, opens up possibilities for

the biotechnological production of unique carotenoids. The role of okenone's diagenetic

product, okenane, as a biomarker for photic zone euxinia underscores the importance of this

natural product in geochemical and paleoenvironmental studies. This technical guide provides

a foundational resource for researchers interested in exploring the chemistry, biology, and

applications of okenone. Further research is warranted to fully characterize the spectroscopic

properties of okenone and to optimize its production in heterologous systems.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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